molecular formula C12H24N2O5 B12740238 1-tert-Butylamino-2,3-propanediol pidolate CAS No. 61906-38-5

1-tert-Butylamino-2,3-propanediol pidolate

Cat. No.: B12740238
CAS No.: 61906-38-5
M. Wt: 276.33 g/mol
InChI Key: SYUKFOHBOMZHBA-QPFDAVBJSA-N
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Description

EINECS 263-313-3, also known as Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts typically involves the sulfonation of long-chain alkylbenzenes. The reaction is carried out by treating alkylbenzenes with sulfur trioxide or oleum, resulting in the formation of alkylbenzenesulfonic acids. These acids are then neutralized with calcium hydroxide to produce the calcium salts.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The sulfonation reaction is conducted in continuous reactors to ensure consistent quality and yield. The neutralization step is also optimized to produce high-purity calcium salts.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in detergents and other industrial products.

Scientific Research Applications

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts have a wide range of scientific research applications:

    Chemistry: Used as surfactants in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes.

    Medicine: Utilized in pharmaceutical formulations to improve the delivery and efficacy of active ingredients.

    Industry: Widely used in the production of detergents, emulsifiers, and dispersants due to their excellent surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and other interfaces where it can disrupt or stabilize interactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Ammonium lauryl sulfate
  • Sodium lauryl sulfate

Uniqueness

Benzenesulfonic acid, mono-C16-24-alkyl derivatives, calcium salts are unique due to their specific alkyl chain length and calcium salt form, which provide distinct surfactant properties compared to other similar compounds. This uniqueness makes them particularly effective in certain industrial applications where specific surfactant characteristics are required.

Properties

CAS No.

61906-38-5

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

(2S)-3-(tert-butylamino)propane-1,2-diol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H17NO2.C5H7NO3/c1-7(2,3)8-4-6(10)5-9;7-4-2-1-3(6-4)5(8)9/h6,8-10H,4-5H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t6-;3-/m00/s1

InChI Key

SYUKFOHBOMZHBA-QPFDAVBJSA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)NCC(CO)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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